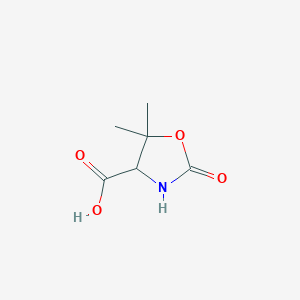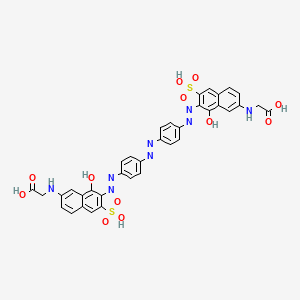![molecular formula C16H16O B12896757 2,3,7,8-Tetramethyldibenzo[b,d]furan CAS No. 39763-74-1](/img/structure/B12896757.png)
2,3,7,8-Tetramethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetramethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings The compound is characterized by the presence of four methyl groups at the 2, 3, 7, and 8 positions on the dibenzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyldibenzo[b,d]furan typically involves the cyclization of 3,4,3’,4’-tetramethyldiphenyl ether. The process begins with the bromination or iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then treated with lithium metal to form a dilithio derivative, which undergoes cyclization upon exposure to oxygen, yielding this compound .
Industrial Production Methods
the Ullmann reaction, which involves the coupling of aromatic halo derivatives using copper powder at elevated temperatures, has been shown to produce the compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8-Tetramethyldibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran-2,3,7,8-tetracarboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Dibenzofuran-2,3,7,8-tetracarboxylic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Halogenated and nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,3,7,8-Tetramethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetramethyldibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: A polychlorinated dibenzofuran with similar structural features but different chemical properties due to the presence of chlorine atoms.
Dibenzofuran: The parent compound without any methyl or halogen substitutions.
Uniqueness
2,3,7,8-Tetramethyldibenzo[b,d]furan is unique due to the presence of four methyl groups, which influence its chemical reactivity and physical properties. This methylation pattern distinguishes it from other dibenzofurans and contributes to its specific applications and behavior in chemical reactions .
Propriétés
Numéro CAS |
39763-74-1 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2,3,7,8-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-5-13-14-6-10(2)12(4)8-16(14)17-15(13)7-11(9)3/h5-8H,1-4H3 |
Clé InChI |
YPBUDKHZFLGKPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC3=C2C=C(C(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


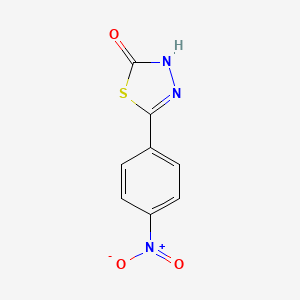
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
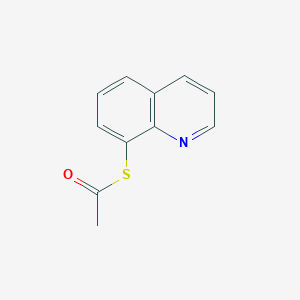
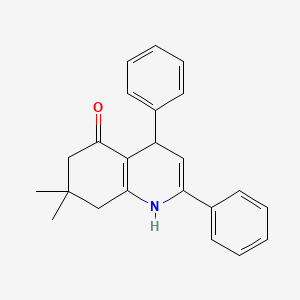
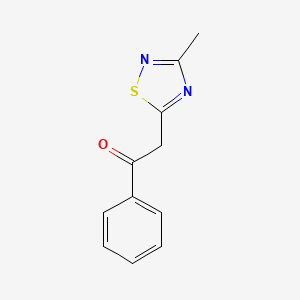
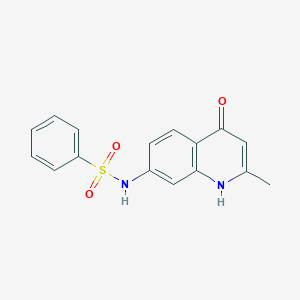
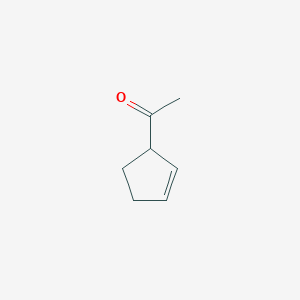
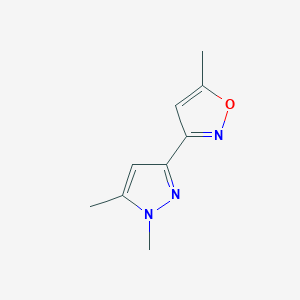
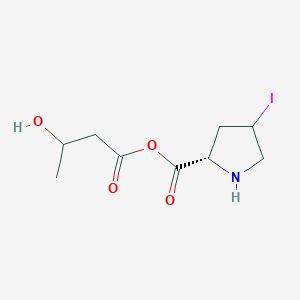
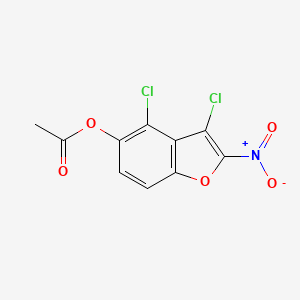
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
